N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-20(14-5-7-21-19(11-14)25-15-6-9-26-13-15)22-8-10-27-18-12-23-17-4-2-1-3-16(17)18/h1-5,7,11-12,15,23H,6,8-10,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRHOYIPWBIWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCCSC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiolane intermediates. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiolane ring can be introduced through a nucleophilic substitution reaction involving a suitable thiolane precursor.
The final step involves the coupling of the indole and thiolane intermediates with the pyridine-4-carboxamide moiety. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic
Biological Activity
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating a structure rich in functional groups that may contribute to its biological properties. The presence of an indole moiety, thiol group, and pyridine structure suggests interactions with various biological targets.
Key Structural Features
- Indole Moiety : Known for its role in neurotransmitter modulation.
- Thiol Group : Potential for redox activity and interaction with metal ions.
- Pyridine Ring : Commonly associated with pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Indole-Thiol Linkage : Using coupling agents for amide formation.
- Thiolan Oxidation : To introduce the thiol ether functionality.
- Pyridine Carboxamide Formation : Involving specific reaction conditions to optimize yield and purity.
The precise mechanisms of action for this compound are not fully elucidated but may involve:
- Interactions with neurotransmitter receptors.
- Modulation of enzyme activity through thiol group interactions.
Pharmacological Studies
Recent studies have indicated that derivatives of similar structures exhibit a range of neuropharmacological effects, including:
- Anticonvulsant Properties : Compounds with similar pyridine and indole structures have shown effectiveness against seizures.
- Anxiolytic Effects : Some derivatives have been reported to exhibit significant anxiolytic activity, outperforming standard treatments like diazepam .
Case Studies and Research Findings
- Anticonvulsant Activity :
- Psychotropic Properties :
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion compare N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide with three analogs, emphasizing structural variations, biological activities, and computational insights.
Table 1: Structural and Functional Comparison of Pyridine-4-Carboxamide Derivatives
Key Comparisons:
Bioactivity and Target Specificity: The thiazolidinone analog (Table 1, Row 2) exhibits anti-inflammatory activity via COX-2 suppression, with IC₅₀ values in the millimolar range. This suggests that bulky substituents like 4-oxo-thiazolidinone may enhance steric interactions with inflammatory targets but reduce potency compared to the Wnt inhibitor (Row 3) . The Wnt inhibitor (Row 3) demonstrates nanomolar efficacy, likely due to its piperazine and pyrazole-isoquinoline groups, which improve solubility and binding to hydrophobic kinase domains. In contrast, the indole and thiolan groups in the target compound may favor redox-sensitive pathways (e.g., thioredoxin or glutathione systems) but lack confirmed activity data .
However, the latter’s simplicity may facilitate synthetic scalability . Thiolan-3-yloxy (a tetrahydrothiophene-derived ether) in the target compound could confer conformational rigidity, contrasting with the flexible piperazine in Row 3. Such rigidity might limit off-target interactions but reduce adaptability in binding pockets .
Computational Insights: 3D-QSAR studies on thiazolidinone derivatives (Row 2) highlight the importance of electrostatic and steric fields in modulating anti-inflammatory activity. Substituents at the pyridine’s 2-position (e.g., thiolan-3-yloxy vs. 4-oxo-thiazolidinone) significantly influence binding affinity .
Q & A
Q. What are the standard synthetic protocols for preparing N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide?
The synthesis of pyridine-carboxamide derivatives typically involves coupling reactions between functionalized pyridine intermediates and sulfur-containing indole moieties. For example, analogous compounds (e.g., 3-cyanopyridine derivatives) are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling, as described in the controlled synthesis of polycationic reagents using copolymerization strategies . Key steps include:
- Thiol-ene coupling : Reacting indole-3-thiol derivatives with halogenated pyridine intermediates under basic conditions.
- Protection/deprotection : Use of pivalamide or dimethoxymethyl groups to stabilize reactive sites during synthesis, as seen in related pyridine derivatives .
- Purification : Column chromatography or HPLC (≥98% purity standards, as in ) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry, particularly for the thiolan-3-yloxy and indole-sulfanyl groups .
- X-ray crystallography : Resolve crystallographic ambiguities, as demonstrated for structurally complex pyridine-thiazolidinone hybrids .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s potential toxicity in early-stage studies?
- In vitro assays : Use cell viability assays (e.g., MTT) on human cell lines, referencing safety data for structurally related compounds with acute toxicity classifications (Category 4 for oral/dermal/inhalation hazards) .
- Computational toxicity prediction : Tools like ProTox-II to estimate LD50 and hepatotoxicity risks .
Advanced Research Questions
Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale reactions?
- Controlled polymerization techniques : Adjust monomer ratios and initiators (e.g., ammonium persulfate) to enhance reaction efficiency, as shown in copolymerization studies .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of sulfur-containing intermediates .
- Real-time monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Q. How can contradictory spectral or bioactivity data be resolved?
- Cross-validation : Combine NMR, X-ray, and computational docking (e.g., molecular dynamics simulations) to reconcile discrepancies in substituent orientation or hydrogen bonding .
- Batch-to-batch analysis : Compare purity profiles (HPLC) across synthetic batches to rule out impurities affecting bioactivity .
Q. What methodologies are used to evaluate structure-activity relationships (SAR) for this compound?
- Systematic substitution : Modify the indole-sulfanyl or thiolan-oxy groups and test bioactivity changes, as seen in dihydropyridine SAR studies .
- Computational docking : Map binding interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina, guided by crystallographic data from related pyridine-carboxamides .
Q. How can stability under physiological conditions be assessed for drug development?
Q. What computational tools predict binding affinity and selectivity for target proteins?
Q. How can regioselective functionalization of the pyridine ring be achieved?
Q. What in vitro models are suitable for evaluating its pharmacological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
